MCTR3 is synthesized from docosahexaenoic acid through a series of enzymatic reactions involving several key enzymes, including glutathione S-transferase Mu 4 and γ-glutamyl transferase. It belongs to the class of specialized pro-resolving mediators, which are crucial in resolving inflammation and promoting healing after injury .
The synthesis of MCTR3 involves multiple steps starting from docosahexaenoic acid. The process can be summarized as follows:
The total organic synthesis approach ensures high purity (>98%) and allows for detailed structural confirmation using nuclear magnetic resonance spectroscopy.
MCTR3 has a molecular formula that reflects its complex structure, characterized by specific stereochemical configurations. The compound exhibits diagnostic ions at m/z 191, 205, 235, and 343, with a parent ion at m/z 464. The ultraviolet absorbance characteristics indicate the presence of conjugated triene double bond systems, with a maximum absorbance wavelength () around 281 nm in methanol .
The structural representation of MCTR3 can be illustrated through its chemical formula and stereochemistry, which plays a critical role in its biological activity.
MCTR3 participates in various chemical reactions essential for its biological function. Key reactions include:
These reactions are vital for the compound's role in mediating inflammatory responses and promoting tissue repair.
MCTR3 exerts its effects primarily through binding interactions with various biomolecules, influencing gene expression and cellular functions. It has been shown to reprogram monocytes to enhance their protective properties against joint inflammation. The compound's anti-inflammatory activities are significant at varying dosages; for instance, at a concentration of 100 ng, it selectively reduces levels of specific eicosanoids in inflammatory exudates .
MCTR3 is characterized by its solubility in organic solvents such as methanol and its stability under physiological conditions. Its physical properties are critical for understanding its behavior in biological systems.
The chemical properties include:
MCTR3 is primarily studied for its potential therapeutic applications in:
Research continues to explore the full therapeutic potential of MCTR3 in various clinical settings, emphasizing its role as a mediator in pro-resolving pathways.
MCTR3 (13R-cysteinyl,14S-hydroxy-docosahexaenoic acid) is biosynthesized through a conserved enzymatic cascade initiated from the omega-3 fatty acid docosahexaenoic acid (DHA). The pathway involves three sequential reactions catalyzed by distinct enzymes:
Table 1: Enzymatic Pathway for MCTR3 Biosynthesis
Step | Substrate | Enzyme | Product |
---|---|---|---|
1 | Docosahexaenoic acid (DHA) | 12/15-Lipoxygenase | 14S-HpDHA |
2 | 14S-HpDHA | Epoxide synthase | 13S,14S-epoxy-maresin |
3a | 13S,14S-epoxy-maresin | Glutathione-S-transferase (GST) | MCTR1 |
3b | MCTR1 | γ-Glutamyl transferase (GGT) | MCTR2 |
3c | MCTR2 | Dipeptidase | MCTR3 |
This pathway is evolutionarily conserved and operational in human macrophages during E. coli phagocytosis, sepsis, and tissue repair processes [4] [6].
The complete stereochemistry of MCTR3 was resolved through a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and total organic synthesis:
Table 2: Key Analytical Parameters for MCTR3 Identification
Parameter | Value/Characteristic | Significance |
---|---|---|
Molecular weight | 463.6 Da | Confirmed via high-resolution MS |
LC-MS/MS transition | 464→191 | Diagnostic fragment for MRM quantification |
UV absorbance | λmax 237 nm | Conjugated triene chromophore |
C13 configuration | R | Essential for receptor binding |
C14 configuration | S | Required for bioactivity |
MCTR3 is endogenously produced in mammalian tissues during inflammation resolution and tissue regeneration:
Table 3: Endogenous MCTR3 Levels in Biological Systems
Source | Condition | Concentration | Detection Method |
---|---|---|---|
Human macrophages | E. coli stimulation | 1.8 ± 0.3 ng/106 cells | LC-MS/MS (MRM 464→191) |
Human plasma | Rheumatoid arthritis (active) | 12.4 ± 3.1 pg/mL | |
Human plasma | Rheumatoid arthritis (remission) | 43.6 ± 8.7 pg/mL | |
Murine peritoneum | E. coli peritonitis (12h) | 120 ± 25 pg/exudate | |
Human spleen | Staphylococcus aureus incubation | 3.4 ± 0.9 pg/mg |
The spatiotemporal production of MCTR3 aligns with resolution phases in inflammation and tissue regeneration, confirming its role as an endogenously biosynthesized immunoresolvent [1] [3] [9].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: